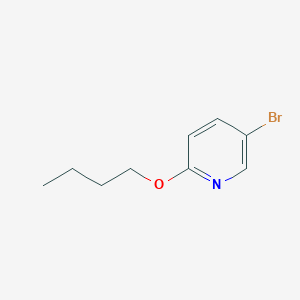

5-Bromo-2-butoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. matrix-fine-chemicals.comnih.gov This structural motif is not only a common solvent but is also integral to a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. matrix-fine-chemicals.comnih.gov In the realm of drug discovery and development, pyridine derivatives are exceptionally prevalent. acs.orgresearchgate.net The inclusion of a pyridine scaffold can enhance the pharmacological properties of a molecule, often by improving water solubility and its ability to form hydrogen bonds, which is crucial for interacting with biological targets. nih.govresearchgate.net

Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netjchemrev.com Beyond pharmaceuticals, pyridine scaffolds are vital in the development of functional nanomaterials, as ligands in organometallic catalysis, and in the field of asymmetric synthesis. matrix-fine-chemicals.comnih.gov The unique electronic properties of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, a feature that is heavily exploited in synthetic strategies. matrix-fine-chemicals.comnih.gov

Overview of Halogenated Pyridine Derivatives as Precursors

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as versatile precursors for the construction of more complex molecular architectures. chemicalbook.comacs.org These compounds, featuring one or more halogen atoms (F, Cl, Br, I) on the pyridine ring, are highly valued for their reactivity in a variety of chemical transformations. They are particularly important intermediates for creating carbon-carbon and carbon-heteroatom bonds.

The two primary reaction types involving halogenated pyridines are:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of a halide by a nucleophile. This is especially efficient for halogens at the 2- and 4-positions. The reactivity of the halogen in SNAr reactions typically follows the order F > Cl > Br > I. For instance, 5-Bromo-2-fluoropyridine (B45044) is a useful scaffold where the fluorine is preferentially displaced by nucleophiles. nih.gov

Cross-Coupling Reactions: Halogenated pyridines, especially those containing bromine or iodine, are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.com These methods allow for the precise and controlled formation of new bonds, enabling the synthesis of a diverse range of substituted pyridines. chemicalbook.com

The selective halogenation of the pyridine ring itself can be challenging due to issues with regioselectivity but is a critical step for accessing these valuable precursors. chemicalbook.comnih.gov The development of methods for the regioselective synthesis of halopyridines continues to be an active area of chemical research. acs.orgnih.gov

Structural Context of 5-Bromo-2-butoxypyridine

This compound is a disubstituted pyridine derivative. Its structure consists of a central pyridine ring functionalized with a bromine atom at the 5-position and a butoxy group (-O-CH₂CH₂CH₂CH₃) at the 2-position. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the 2-butoxy group, a pyridine ether, modulates the electronic properties and solubility of the molecule.

While specific, in-depth research on this compound is not extensively documented in academic literature, its properties can be inferred from closely related analogues. It is used as an intermediate in the synthesis of more complex molecules, for instance in the preparation of substituted diarylamines via palladium-catalyzed coupling reactions. rsc.org

Physicochemical Properties of this compound and Related Compounds

| Property | Value / Information | Reference Compound |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₂BrNO | - |

| Molecular Weight | 230.10 g/mol | - |

| CAS Number | Not definitively available in major databases. | - |

| Related CAS | 850495-91-9 | 5-Bromo-2-(tert-butoxy)pyridine matrix-fine-chemicals.comnih.gov |

| Boiling Point | 80 °C / 12 mmHg (lit.) | 5-Bromo-2-methoxypyridine Current time information in Bangalore, IN. |

| Density | 1.453 g/mL at 25 °C (lit.) | 5-Bromo-2-methoxypyridine Current time information in Bangalore, IN. |

Research Landscape and Academic Relevance of Pyridine Ethers

Pyridine ethers, particularly 2-alkoxypyridines, represent an important class of heterocyclic compounds with significant academic and industrial relevance. Their synthesis is often achieved through the Williamson ether synthesis, typically involving the reaction of a 2-halopyridine with an alkoxide, or by the O-alkylation of 2-pyridones. researchgate.net The choice of synthetic route can be influenced by factors such as the desired substitution pattern and the nature of the reactants. researchgate.net

The chemistry of pyridine ethers is rich and varied. A notable reaction is their thermal or catalyst-induced rearrangement to N-alkyl-2-pyridones. acs.orgresearchgate.net This transformation, involving an O-to-N alkyl migration, is a subject of mechanistic studies and provides a valuable route to N-substituted pyridone scaffolds, which are themselves important in medicinal chemistry. acs.orgresearchgate.net For instance, iridium(I) catalysts have been shown to effectively promote this rearrangement for 2-alkoxypyridines bearing secondary alkyl groups. acs.org

From a research perspective, pyridine ethers are key intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.org The alkoxy group can be cleaved to reveal a 2-hydroxypyridine (B17775) or can be transformed into other functional groups. researchgate.netnih.gov For example, 2-alkoxypyridines can undergo Lewis acid-promoted nucleophilic displacement to form 2-aminopyridines, a class of compounds evaluated for antibacterial activity. google.com Furthermore, pyridine ethers have been incorporated into more complex structures like pyridino-crown ethers, which are studied for their ability in molecular recognition and supramolecular chemistry. The electronic nature of substituents on the pyridine ring of these ethers has been shown to significantly influence their complexation properties.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWVOXRHVREMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596653 | |

| Record name | 5-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158615-97-5 | |

| Record name | 5-Bromo-2-butoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Butoxypyridine and Analogous Derivatives

Strategies for the Alkoxylation of Bromopyridines

The introduction of an alkoxy group, such as a butoxy group, onto a bromopyridine ring is a key transformation in the synthesis of the target compound and its analogs. This is typically achieved through direct butoxylation or more broadly via nucleophilic aromatic substitution reactions.

Direct Butoxylation Approaches to 5-Bromo-2-butoxypyridine

The direct synthesis of this compound often starts from 2,5-dibromopyridine (B19318). The reaction involves the selective substitution of the bromine atom at the 2-position with a butoxy group. This selectivity is driven by the higher reactivity of the 2-position in pyridines towards nucleophilic attack. A common method involves reacting 2,5-dibromopyridine with sodium butoxide, generated in situ from butanol and a strong base like sodium hydroxide (B78521). For instance, the synthesis of the analogous 5-Bromo-2-methoxypyridine is achieved by refluxing 2,5-dibromopyridine with sodium hydroxide in methanol, resulting in a high yield of the desired product. chemicalbook.com This approach highlights a straightforward and efficient pathway for the butoxylation at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr) Routes to 2-Alkoxypyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the synthesis of 2-alkoxypyridines from 2-halopyridines. researchgate.netfishersci.co.uk The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the general trend being F > Cl > Br > I, although this can vary depending on the specific reaction conditions and the nucleophile. sci-hub.se The reaction involves the attack of an alkoxide nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of the halide leaving group. fishersci.co.uk

The scope of this reaction is broad, allowing for the introduction of various alkoxy groups. For example, 2-halopyridines can be reacted with different alcohols in the presence of a base to yield the corresponding 2-alkoxypyridines. acs.org Microwave irradiation has been shown to accelerate these SNAr reactions significantly. researchgate.net The Ullmann condensation, a copper-catalyzed reaction, also provides a classic route to aryl ethers, including alkoxypyridines, from aryl halides. wikipedia.orgorganic-chemistry.org Although traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. wikipedia.orgnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dibromopyridine | NaOH, Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 2-Halopyridines | Alkoxides/Alcohols + Base | 2-Alkoxypyridines | Varies | researchgate.netacs.org |

| 4-Chloronitrobenzene | Phenol, KOH, Cu catalyst | p-Nitrophenyl phenyl ether | Not specified | wikipedia.org |

Bromination Methodologies for 2-Alkoxypyridines

The introduction of a bromine atom at a specific position on the 2-alkoxypyridine ring requires careful control of the reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination Techniques

The bromination of 2-alkoxypyridines can be directed to specific positions on the pyridine ring. The electron-donating nature of the alkoxy group activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it. For 2-alkoxypyridine, this would typically direct bromination to the 3- and 5-positions.

Various brominating agents are employed to achieve regioselectivity. mdpi.com N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of aromatic and heteroaromatic compounds. google.com For instance, the bromination of 2-amino-4-chloropyridine (B16104) with NBS proceeds efficiently to give the 5-bromo derivative. google.com Another approach involves the use of in situ generated bromine from systems like Cu(NO₃)₂/HBr/O₂. mdpi.com The choice of solvent and reaction temperature can also significantly influence the regiochemical outcome of the bromination. mdpi.com Directed ortho-metalation (DoM) offers another powerful strategy for regioselective functionalization. wikipedia.org In this method, a directing group, such as an alkoxy group, directs the deprotonation of the adjacent ortho position by a strong base, followed by quenching with an electrophile like bromine. wikipedia.orgarkat-usa.orgresearchgate.net This allows for the precise installation of a bromine atom at the C-3 position of a 2-alkoxypyridine.

Base-Catalyzed Halogen Isomerization in Pyridine Systems

Base-catalyzed halogen migration, sometimes referred to as the "halogen dance," is a phenomenon observed in aryl halide systems, including bromopyridines. acs.orgacs.org This process can lead to the isomerization of the halogen position on the pyridine ring. For example, studies have shown that 3-bromopyridines can isomerize to 4-bromopyridines under basic conditions, proceeding through a pyridyne intermediate. nih.govamazonaws.com This isomerization is driven by the thermodynamic stability of the resulting intermediates and products. While not a direct bromination method, this isomerization can be strategically employed to access bromopyridine isomers that are otherwise difficult to synthesize directly. The subsequent nucleophilic substitution of these isomerized products can then lead to the desired substituted pyridines. nih.gov This base-catalyzed halogen transfer has been utilized for the direct C-H hydroxylation of N-heteroarenes. nih.gov

Advanced Catalytic Approaches in 2,5-Disubstituted Pyridine Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for the construction of substituted pyridines. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-aryl and N-heteroaryl amines. acsgcipr.org This reaction can be used to couple amines with halo-pyridines, providing access to a wide range of substituted pyridine derivatives. researchgate.netnih.govrsc.org For instance, the highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine (B17371) has been demonstrated. researchgate.net Similarly, Suzuki coupling, another palladium-catalyzed reaction, is widely used for the formation of C-C bonds and has been applied to the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com

Gold-catalyzed cycloisomerization reactions have also emerged as a novel strategy for synthesizing 2,5-disubstituted pyridines. researchgate.netresearchgate.net This method involves the cycloisomerization of 1-bromoalkynes to form 1-bromocyclopentene derivatives, which are then converted to the corresponding pyridines through a multi-step sequence. researchgate.net Furthermore, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles provide an atom-economical route to highly substituted pyridines under mild conditions. rsc.org

| Catalytic Method | Key Features | Application Example | Reference |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation | Synthesis of 4-chloro-N-phenylpyridin-2-amines | researchgate.net |

| Suzuki Coupling | Pd-catalyzed C-C bond formation | Synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines | mdpi.com |

| Gold-Catalyzed Cycloisomerization | Forms cyclopentene (B43876) intermediates from bromoalkynes | Synthesis of various 2,5-disubstituted pyridines | researchgate.netresearchgate.net |

| Cobalt-Catalyzed [2+2+2] Cycloaddition | Atom-economical pyridine ring formation | Cycloaddition of nitriles and alkynes | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Butoxypyridine

Reactivity at the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key site for a variety of chemical transformations, including transition metal-catalyzed cross-coupling reactions and nucleophilic displacement. The electronegativity of the bromine atom creates a polar carbon-bromine bond, making the carbon atom susceptible to attack by nucleophiles and facilitating oxidative addition in catalytic cycles. bloomtechz.comketonepharma.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromine substituent. mdpi.comnumberanalytics.com These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. mdpi.comsigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.comrsc.org In the context of 5-Bromo-2-butoxypyridine, the bromine atom serves as the halide component, enabling the introduction of various aryl or vinyl groups.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: wikipedia.orgmdpi.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. wikipedia.orgrsc.org This is often the rate-determining step. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgrsc.org The exact mechanism of this step is still a subject of investigation. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

A study by Ikram and co-workers demonstrated the successful use of Suzuki cross-coupling reactions with a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, and various arylboronic acids. mdpi.com The reactions were carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at elevated temperatures, yielding novel pyridine derivatives in moderate to good yields. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. sigmaaldrich.comwikipedia.org For this compound, this reaction allows for the introduction of a wide variety of amine functionalities.

The general mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. libretexts.orgwikipedia.org

Research has shown that the Buchwald-Hartwig reaction can be applied to a diverse range of amines and aryl halides, although certain functional groups may interfere with the reaction. libretexts.org For instance, a study on the amination of 3-halo-2-aminopyridines highlighted the challenges associated with substrates containing proximal amino groups, which can coordinate to the palladium center and hinder the catalytic cycle. nih.gov Despite these challenges, successful C-N cross-coupling reactions have been achieved using specific catalyst systems. nih.gov

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed C-N cross-coupling | libretexts.orgwikipedia.org |

| Reactants | Aryl halides/pseudohalides and primary/secondary amines | wikipedia.orgorganic-chemistry.org |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂) and a phosphine ligand | libretexts.orgwikipedia.org |

| Significance | Wide substrate scope, functional group tolerance | wikipedia.org |

Beyond palladium, other transition metals can also mediate transformations at the bromine substituent. numberanalytics.comwilliams.edu For instance, nickel-catalyzed reactions have been shown to be effective for certain cross-coupling processes. williams.edu While specific examples involving this compound are not extensively documented in the provided results, the general principles of transition metal catalysis suggest that metals like nickel and copper could also facilitate various coupling reactions. numberanalytics.com

Palladium-Catalyzed C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Nucleophilic Displacement Reactions

The bromine atom on the pyridine ring can be displaced by strong nucleophiles. This reactivity is a hallmark of aryl halides. bloomtechz.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the susceptibility of the C-Br bond to nucleophilic attack. In some cases, nucleophilic aromatic substitution can occur, where the bromine is directly replaced by the nucleophile. ossila.com The specific conditions and the nature of the nucleophile determine the reaction pathway. smolecule.com

Reactivity of the Butoxy Group

The butoxy group in this compound is generally less reactive than the bromine substituent under the conditions typically employed for cross-coupling reactions. However, it is not completely inert. The ether linkage can be cleaved under harsh acidic or basic conditions.

In some instances, the butoxy group can be susceptible to nucleophilic substitution, particularly if activated. For example, studies on related 2-alkoxypyridines have shown that the alkoxy group can be displaced by other nucleophiles. groenkennisnet.nl Research on the tert-butoxylation of halogenopyridines indicates that 2-halogenopyridines can react with potassium tert-butoxide to yield 2-tert-butoxypyridine. groenkennisnet.nl This suggests that under certain basic conditions, the butoxy group in this compound could potentially undergo exchange with other alkoxides, although this would likely require more forcing conditions than the reactions at the more labile bromine position.

Cleavage and Transformation of the Ether Linkage

The ether linkage in 2-alkoxypyridines, such as this compound, is susceptible to cleavage under various conditions, leading to the formation of valuable pyridone structures. Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this purpose. libretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl group. libretexts.orgmasterorganicchemistry.com For ethers with primary or secondary alkyl groups, the cleavage typically follows an S(_N)2 mechanism where the halide ion attacks the less sterically hindered carbon. libretexts.orglibretexts.org In the case of this compound, the butoxy group is a primary alkyl ether, suggesting an S(_N)2 pathway for cleavage.

The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide nucleophile attacks the alkylic carbon of the C-O bond, resulting in the formation of an alkyl halide and a hydroxypyridine, which exists in equilibrium with its pyridone tautomer. libretexts.org

Recent research has also explored metal-catalyzed transformations of the ether linkage. For instance, cationic iridium(I) complexes have been shown to catalyze the O-to-N-alkyl migration in 2-alkoxypyridines, yielding N-alkylpyridones. nih.govacs.org This transformation involves the cleavage of the C-O bond and is particularly effective for secondary alkyl groups. nih.govacs.org While the direct application to a primary butoxy group as in this compound is not explicitly detailed, it highlights the potential for transition metal catalysis in modulating the reactivity of the ether linkage. The addition of sodium acetate (B1210297) in these reactions can be crucial to suppress side reactions like β-hydrogen elimination. nih.govacs.org

Furthermore, Lewis acids can promote the transformation of 2-alkoxypyridines into other functional groups, such as 2-aminopyridines, by activating the pyridine ring towards nucleophilic attack. nanoient.orgacsgcipr.orggoogle.fi This approach facilitates the cleavage of the C-O bond and the formation of a new C-N bond.

| Reagent/Catalyst | Product Type | Mechanism/Key Feature |

| Strong Acids (HBr, HI) | 2-Hydroxypyridine (B17775)/Pyridone + Alkyl Halide | S(_N)2 for primary/secondary ethers. libretexts.orglibretexts.org |

| Cationic Ir(I) Complex | N-Alkylpyridone | O-to-N-alkyl migration via C-O bond cleavage. nih.govacs.org |

| Lewis Acids | 2-Aminopyridine | Activation of the pyridine ring for nucleophilic substitution. nanoient.orgacsgcipr.org |

Influence of the Alkoxy Group on Pyridine Reactivity and Regioselectivity

The 2-butoxy group in this compound significantly influences the reactivity and regioselectivity of the pyridine ring. Alkoxy groups are generally considered electron-donating through resonance (pi-donation) and electron-withdrawing through induction (sigma-acceptance). masterorganicchemistry.com In the case of 2-alkoxypyridines, the resonance effect tends to dominate, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack compared to unsubstituted pyridine. masterorganicchemistry.compearson.com However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iqwikipedia.org The interplay of these electronic effects directs the outcome of various reactions.

The presence of the alkoxy group at the C2 position enhances the electron density primarily at the C3 and C5 positions. This directing effect is crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. pearson.com

In the context of nucleophilic aromatic substitution (S(_N)Ar), the 2-alkoxy group can act as a leaving group, although it is generally less facile than a halogen. The reactivity towards nucleophilic substitution is also influenced by the electronic nature of other substituents on the ring. The bromo group at the C5 position further modifies the electronic landscape of the pyridine ring.

Lewis acids can coordinate to the pyridine nitrogen, which enhances the electrophilicity of the ring and can alter the regioselectivity of reactions. chemrxiv.orgrsc.org This strategy has been employed to direct C-H functionalization reactions to specific positions on the pyridine ring. chemrxiv.org

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqwikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.org When substitution does occur, it is typically directed to the C3 position. pearson.com

In this compound, the substituents significantly alter this reactivity pattern. The 2-butoxy group is an activating group, donating electron density to the ring via resonance, while the 5-bromo group is a deactivating group due to its inductive effect, although it can also participate in resonance. masterorganicchemistry.com The activating 2-butoxy group directs incoming electrophiles to the ortho and para positions (C3 and C5). pearson.com The deactivating bromo group directs to the meta positions (C2 and C4 relative to the bromine).

The combined influence of these two groups on this compound would direct electrophilic attack to the C3 and C4 positions. The C3 position is activated by the butoxy group (ortho) and is meta to the bromo group. The C4 position is meta to the butoxy group and ortho to the bromo group. The C6 position is sterically hindered by the butoxy group and is ortho to the bromo group. Therefore, electrophilic substitution is most likely to occur at the C3 position due to the strong activating effect of the ortho-butoxy group.

| Position | Influence of 2-Butoxy Group | Influence of 5-Bromo Group | Predicted Reactivity |

| C3 | Activating (ortho) | Deactivating (meta) | Favorable |

| C4 | Deactivating (meta) | Deactivating (ortho) | Less Favorable |

| C6 | Activating (para) | Deactivating (ortho) | Sterically Hindered |

Deprotonative Functionalization and Pyridyne Intermediates

Deprotonative functionalization, often using strong bases like lithium amides or metal-TMP (tetramethylpiperidide) bases, is a powerful tool for the C-H functionalization of pyridines. researchgate.netresearchgate.net The regioselectivity of deprotonation is governed by the acidity of the ring protons, which is influenced by the substituents. In this compound, the electron-withdrawing bromine atom at C5 and the nitrogen atom enhance the acidity of the adjacent protons at C4 and C6.

The generation of pyridyne intermediates from halopyridines via treatment with strong bases is a well-established method for the synthesis of substituted pyridines. nih.govresearchgate.netamazonaws.com this compound can potentially form a 4,5-pyridyne or a 5,6-pyridyne upon treatment with a strong base through elimination of HBr. The regioselectivity of the subsequent nucleophilic attack on the pyridyne is influenced by the electronic effects of the substituents.

Studies on related 3-bromopyridines have shown that they can isomerize to 4-bromopyridines via a 3,4-pyridyne intermediate. amazonaws.com This intermediate can then be trapped by nucleophiles. In the case of this compound, the formation of a 4,5-pyridyne could be a viable pathway. The subsequent addition of a nucleophile would likely occur at the C4 position, influenced by the 2-butoxy group.

The use of a substituent at the 2-position, such as an alkoxy group, has been shown to influence the regioselectivity of nucleophilic additions to pyridyne intermediates. nih.gov For a 3,4-pyridyne generated from a 3-bromo-2-alkoxypyridine, the nucleophile preferentially adds at the C4 position. researchgate.netthieme-connect.com This suggests that for a potential 4,5-pyridyne from this compound, the addition of a nucleophile would likely be directed to the C4 position.

Theoretical and Mechanistic Insights into this compound Reactions

Computational Studies on Reaction Pathways and Energetics

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms, transition states, and energetics of reactions involving substituted pyridines. mdpi.comacs.org While specific computational studies on this compound are not widely available, research on analogous systems provides valuable insights.

DFT calculations have been used to study the Suzuki cross-coupling reactions of bromo-methyl-aminopyridines, providing information on the electronic properties and reactivity of the pyridine derivatives. mdpi.com Similar studies could be applied to this compound to understand its behavior in cross-coupling reactions.

Computational investigations into the formation of pyridynes from halopyridines have helped to understand the regioselectivity of subsequent nucleophilic additions. nih.gov The distortion of the aryne bond due to substituents can be modeled to predict the preferred site of attack. For a substituted 3,4-pyridyne, an electron-withdrawing substituent at C5, such as a bromo group, is predicted to favor nucleophilic attack at the C3 position. nih.gov

Mechanistic studies on the cleavage of the ether linkage in 2-alkoxypyridines have also been supported by computational calculations. For example, quantum chemistry calculations have been used to explore the regioselectivity of C-O versus C-N bond cleavage in intermediates derived from 2-alkoxypyridines, revealing the factors that govern the reaction pathway. dntb.gov.ua These studies show that the nature of the nucleophile and the stability of the transition states determine the final product. dntb.gov.ua

| Reaction Type | Computational Insight | Relevant Findings on Analogous Systems |

| Cross-Coupling | Electronic properties, reactivity | DFT studies on bromo-methyl-aminopyridines elucidate substituent effects. mdpi.com |

| Pyridyne Formation/Reaction | Regioselectivity of nucleophilic addition | Aryne distortion model predicts site of attack based on substituent electronics. nih.gov |

| Ether Linkage Cleavage | Reaction pathways, transition state stability | Quantum chemistry calculations reveal factors governing C-O vs. C-N bond cleavage. dntb.gov.ua |

Frontier Molecular Orbital (FMO) Analysis for Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. numberanalytics.comnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comyoutube.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and reactivity. core.ac.uknih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less kinetically stable, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uknih.govmdpi.com Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. core.ac.uknih.gov

In the context of substituted pyridines like this compound, FMO analysis, often performed using Density Functional Theory (DFT) calculations, is vital for understanding their electronic properties and predicting how they will behave in reactions such as cross-coupling. core.ac.uknih.gov The distribution of the HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of a reaction. numberanalytics.comnumberanalytics.com For instance, the region of the molecule with the largest concentration of the LUMO is the most likely site for a nucleophile to attack. youtube.com

Detailed computational studies on related compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), provide valuable insights into the electronic behavior applicable to this compound. core.ac.uknih.gov In these studies, FMO analysis was conducted to explain the reactivity and electronic transitions within the molecules. core.ac.uknih.gov The analysis revealed how different substituents on the pyridine ring influence the energy of the frontier orbitals and the distribution of electron density.

For example, in a series of compounds derived from 5-bromo-2-methylpyridin-3-amine, the HOMO and LUMO energies were calculated to determine their reactivity. core.ac.ukresearchgate.net The iso-density dispersion in the HOMO orbitals was primarily observed on the biphenyl (B1667301) skeleton, while the distribution in the LUMO was sensitive to the substituents attached to the phenyl ring. core.ac.uknih.gov A significant shift in electron density from the pyridine ring in the HOMO to the phenyl ring in the LUMO was observed in some derivatives, indicating a high degree of reactivity. core.ac.uknih.gov

The HOMO-LUMO energy gaps (ΔE) for these pyridine derivatives were found to be in the range of approximately 4.13 to 5.05 eV. core.ac.ukresearchgate.net A lower energy gap generally correlates with higher reactivity. core.ac.ukmdpi.com This data is instrumental in predicting which derivatives will be more susceptible to reactions like the Suzuki cross-coupling.

The following tables present representative data from FMO analyses of related 5-bromo-pyridine derivatives, illustrating the typical energy values and energy gaps.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyridine Derivatives

This table shows the calculated HOMO and LUMO energy values (in electronvolts, eV) and the corresponding HOMO-LUMO energy gap (ΔE) for a series of related pyridine compounds. A smaller ΔE value indicates higher reactivity. The data is based on studies of 5-bromo-2-methylpyridin-3-amine derivatives. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2a | -5.51 | -0.67 | 4.84 |

| 2b | -5.51 | -0.65 | 4.86 |

| 2c | -5.38 | -0.53 | 4.85 |

| 2d | -6.03 | -1.40 | 4.63 |

| 2e | -5.72 | -0.98 | 4.74 |

| 2f | -5.39 | -0.74 | 4.65 |

| 2g | -5.66 | -1.52 | 4.14 |

| 4a | -6.08 | -1.07 | 5.01 |

| 4b | -6.10 | -1.05 | 5.05 |

| 4c | -5.82 | -0.95 | 4.87 |

| 4d | -6.30 | -1.37 | 4.93 |

| 4e | -6.42 | -1.47 | 4.95 |

| 4g | -6.28 | -1.75 | 4.53 |

By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, the specific atoms that are most involved in these frontier orbitals can be identified. youtube.com This allows for a precise prediction of regioselectivity. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the butoxy group would significantly influence the distribution of these orbitals, thereby dictating the outcome of its chemical reactions. researchgate.net The FMO analysis helps in rationalizing why a reaction occurs at a specific position on the pyridine ring. numberanalytics.comnumberanalytics.com

Synthetic Utility and Applications of 5 Bromo 2 Butoxypyridine As an Organic Building Block

Role in the Synthesis of Complex Organic Molecules

5-Bromo-2-butoxypyridine serves as a key starting material for the assembly of more complex molecular structures, particularly substituted pyridines and fused heterocyclic systems. The reactivity of the C-Br bond is central to its utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The bromine atom on the pyridine (B92270) ring is a versatile handle for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com Methods such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions are commonly employed to modify the pyridine core. sigmaaldrich.commdpi.comorganic-chemistry.org

One of the most well-documented applications is the Buchwald-Hartwig amination. libretexts.org This reaction creates a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org For instance, this compound has been successfully coupled with 2-chloroaniline (B154045) in a Buchwald-Hartwig reaction. The reaction, catalyzed by palladium(II) acetate (B1210297) with X-Phos as the ligand, yields 6-butoxy-N-(2-chlorophenyl)pyridin-3-amine in high yield. nih.gov This transformation is a critical step in the synthesis of more complex heterocyclic structures. nih.gov

The general conditions for such coupling reactions highlight the adaptability of this building block. sigmaaldrich.com While Suzuki and Sonogashira couplings are widely used for creating C-C bonds with other bromopyridines, the Buchwald-Hartwig amination demonstrates the specific utility of this compound in synthesizing N-aryl pyridine derivatives. mdpi.comnih.govunipr.it

Table 1: Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 6-Butoxy-N-(2-chlorophenyl)pyridin-3-amine | 87% | nih.gov |

Substituted pyridines derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmaceuticals and natural products. core.ac.uksioc-journal.cnrsc.org A prominent example is the synthesis of β-carbolines, a class of tricyclic compounds with a pyrido[3,4-b]indole core. mdpi.com

Following the Buchwald-Hartwig amination described above, the resulting diarylamine, 6-butoxy-N-(2-chlorophenyl)pyridin-3-amine, can undergo an intramolecular Heck-type cyclization. nih.gov This palladium-catalyzed reaction forms a new ring by creating a bond between the two aromatic systems, leading to the formation of the β-carboline skeleton. This specific transformation yields a mixture of the desired β-carboline (3-butoxy-9H-pyrido[3,4-b]indole) and its δ-carboline regioisomer. nih.gov The ratio of these isomers can be influenced by the steric bulk of the alkoxy group at the 2-position of the initial pyridine ring. nih.gov This two-step sequence provides an efficient route to functionalized β-carbolines from simple starting materials. nih.govrsc.org

Table 2: Intramolecular Heck-Type Cyclization to form β-Carboline

| Precursor | Catalyst / Ligand | Base | Solvent | Product | Yield (Combined Isomers) | Reference |

|---|---|---|---|---|---|---|

| 6-Butoxy-N-(2-chlorophenyl)pyridin-3-amine | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | K₂CO₃ | DMA | 3-Butoxy-β-carboline & δ-carboline | 87% | nih.gov |

Construction of Substituted Pyridine Derivatives

Contributions to Medicinal Chemistry Research

The frameworks accessible from this compound are of significant interest in medicinal chemistry due to their interaction with various biological targets.

This building block is instrumental in synthesizing molecules with potential therapeutic applications. The β-carbolines derived from this compound, for example, are known to act as ligands for benzodiazepine/GABAergic receptors in the central nervous system. nih.gov Specifically, compounds like 3-propoxy-β-carboline (3-PBC), an analogue of the butoxy derivative, have been investigated as agents to reduce alcohol self-administration. nih.govrsc.org The synthetic route starting from 5-bromo-2-alkoxypyridines provides a streamlined process to generate these and other bioactive β-carboline analogues for further study. nih.govnih.gov

The versatility of the bromopyridine scaffold is further highlighted by its use in creating other classes of bioactive molecules. Related structures, such as 5-bromo-2-methoxypyridine, serve as intermediates in the synthesis of potent antagonists for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT3 receptors, which are targets for antipsychotic and antiemetic drugs. nih.gov Additionally, various substituted bromopyridines are used to synthesize multi-tyrosine kinase inhibitors for cancer therapy and modulators of other important receptors. ossila.comnih.govfrontierspecialtychemicals.com

Table 3: Examples of Bioactive Scaffolds from Bromopyridine Intermediates

| Precursor Type | Bioactive Scaffold | Therapeutic Target / Application | Reference |

|---|---|---|---|

| 5-Bromo-2-alkoxypyridines | β-Carbolines | GABA-A Receptors / Anti-alcohol abuse agents | nih.gov |

| 5-Bromo-2-methoxypyridine derivative | Pyridopyrimidine | Dopamine/Serotonin Receptor Antagonist | nih.gov |

| 6-Bromo-quinazoline derivative | Quinazolines | Multi-tyrosine Kinase Inhibitors | nih.gov |

| 5-Bromo-2-fluoropyridine (B45044) derivative | Various APIs | SARS-CoV-2 Protease / Cancer Immunotherapy | ossila.com |

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. numberanalytics.commdpi.com Pyridine-containing structures are prevalent in ligand design due to their strong coordination properties. This compound can serve as a precursor for novel ligands used in catalysis. The bromine atom allows for coupling reactions to build more complex, multidentate ligand systems. uio.no

For example, related bromopyridines are used to synthesize bipyridine and other polydentate nitrogen ligands. unipr.itunam.mx These ligands can then be complexed with metals like palladium, iron, or cobalt to form catalysts for various organic transformations, including polymerization and cross-coupling reactions. numberanalytics.comunam.mx A common strategy involves using a Suzuki or Sonogashira reaction to couple the bromopyridine with another heterocyclic or aromatic unit, creating a bidentate or tridentate ligand scaffold. unipr.ituio.no While specific examples starting directly from this compound are less common in the literature, the established reactivity of its C-Br bond makes it a suitable candidate for such synthetic strategies. uio.no

Intermediate in the Preparation of Potential Bioactive Scaffolds

Applications in Materials Science Research

The electron-deficient nature of the pyridine ring makes pyridine-containing compounds useful in the field of materials science, particularly for organic electronics. ossila.comsigmaaldrich.com Halogenated pyridines are often used as building blocks for organic semiconductors.

While direct applications of this compound in materials science are not extensively documented, the utility of closely related compounds points to its potential. For instance, 5-bromo-2-fluoropyridine is a known building block for host materials used in Organic Light-Emitting Diodes (OLEDs). ossila.com Similarly, 5-Bromo-2-(tributylstannyl)pyridine, which can be derived from a bromopyridine, is used to synthesize platinum(II) complexes that exhibit excellent optoelectronic properties for OLED applications. sigmaaldrich.com These examples suggest that this compound could be functionalized via its bromine atom to create novel organic materials with tailored electronic and photophysical properties for use in displays, lighting, and other electronic devices.

Precursors for Organic Electronic Materials (e.g., OLEDs)

The 5-bromo-2-alkoxypyridine scaffold is a key component in the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). In these applications, the electron-deficient nature of the pyridine ring is leveraged to create materials with specific electron-transporting or emissive properties. beilstein-journals.orgmdpi.com this compound, through its reactive bromine handle, can be incorporated into larger π-conjugated systems that form the active layers of OLED devices.

Cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille reactions are the primary methods used to polymerize or functionalize bromo-aromatic precursors like this compound. mdpi.comnih.govnumberanalytics.com These reactions enable the formation of carbon-carbon bonds, linking the pyridine unit to other aromatic or vinyl groups to build up the desired molecular architecture. For instance, a bromo-pyridine derivative can be coupled with monomers containing electron-donating properties, such as carbazole (B46965) or thiophene (B33073) derivatives, to create donor-acceptor (D-A) type polymers. beilstein-journals.orgmdpi.com This D-A structure is highly effective for tuning the bandgap and emission color of OLED materials.

While direct studies on this compound are not prevalent in accessible literature, the utility of analogous compounds underscores its potential. For example, pyridine derivatives have been extensively used to construct copolymers for light-emitting applications. researchgate.net In one study, functional pyrene-pyridine integrated systems, including a 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, were designed as hole-transporting materials (HTMs) for OLEDs, demonstrating stable performance. acs.org The research highlighted that modifying the peripheral phenyl rings (in this case, with bromine) influences the material's electro-optical properties. acs.org This demonstrates how the bromo-substituted pyridine core is a versatile platform for creating a variety of functional OLED materials.

The table below summarizes common coupling partners for bromopyridine derivatives in the synthesis of materials for organic electronics, illustrating the synthetic pathways available for this compound.

| Coupling Partner Type | Example Partner | Coupling Reaction | Resulting Linkage | Potential Application |

| Arylboronic Acid / Ester | Phenylboronic acid | Suzuki-Miyaura libretexts.orgmdpi.com | Biaryl | OLED Host / HTM |

| Terminal Alkyne | Phenylacetylene | Sonogashira libretexts.orgnih.gov | Aryl-alkyne | Emissive Layer (EML) |

| Organostannane (Organotin) | Tributyl(phenyl)stannane | Stille wikipedia.orgnumberanalytics.com | Biaryl | Charge Transport Layer |

| Thiophene Boronic Ester | Thiophene-2-boronic acid pinacol (B44631) ester | Suzuki-Miyaura researchgate.net | Aryl-thiophene | Emissive Polymer |

This table presents potential reactions for this compound based on established chemical principles and analogous reactions.

Components in Functional Polymer Synthesis

The synthesis of functional polymers, especially conjugated polymers for electronics, relies heavily on the polycondensation of monomeric building blocks. libretexts.org this compound is an archetypal monomer for such processes. The bromine atom allows it to participate in step-growth polymerization reactions, while the butoxy side chain ensures that the resulting polymer remains soluble, facilitating its characterization and its deposition into thin films for device fabrication. beilstein-journals.orggoogle.com.pg

Conjugated polymers containing pyridine units are sought after for their electronic properties, thermal stability, and potential applications in devices like OLEDs and organic photovoltaics (OPVs). researchgate.netfrontiersin.org The incorporation of the electron-accepting pyridine ring into a polymer backbone, often alternating with an electron-donating unit, is a well-established strategy for controlling the polymer's optoelectronic characteristics. beilstein-journals.orgmdpi.com

Palladium-catalyzed cross-coupling methods are the cornerstone of synthesizing these polymers.

Suzuki Polycondensation : This involves the reaction of a di-bromo monomer with a diboronic acid or ester monomer. A potential scheme could involve the self-condensation of a boronic acid derivative of this compound or, more commonly, its co-polymerization with a partner like 1,4-benzenediboronic acid. mdpi.comuwindsor.ca

Stille Polycondensation : This reaction couples an organotin compound with an organohalide. For instance, this compound could be polymerized with a distannylated monomer, such as 2,5-bis(trimethylstannyl)thiophene. google.com.pgnih.gov This method is known for its tolerance to a wide variety of functional groups.

Sonogashira Polycondensation : This creates polymers containing alkyne (triple bond) linkages by coupling aryl halides with terminal di-alkynes, such as 1,4-diethynylbenzene. mdpi.com The resulting poly(arylene ethynylene)s are often highly fluorescent.

Research into analogous systems provides insight into the expected outcomes. For example, new classes of carbazole-pyridine copolymers have been synthesized and shown to be highly soluble and are considered potential candidates for OLEDs. beilstein-journals.org Similarly, a copolymer was synthesized via a Suzuki cross-coupling reaction between a pyridine-containing dibromo compound and a thiophene-based diboronic ester, with the resulting polymer showing good solubility and physical properties for device integration. researchgate.net

The table below details representative polymerization reactions where a monomer like this compound could serve as a key ingredient.

| Reaction Type | Monomer 1 | Monomer 2 | Catalyst System (Typical) | Polymer Class |

| Suzuki Polycondensation | This compound | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ / Base mdpi.com | Poly(arylene) |

| Stille Polycondensation | This compound | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₂Cl₂ wikipedia.orggoogle.com.pg | Poly(arylene-thiophene) |

| Sonogashira Polycondensation | This compound | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Amine nih.govmdpi.com | Poly(arylene-ethynylene) |

This table illustrates hypothetical polymerization reactions based on established methodologies for functional polymer synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Bromo-2-butoxypyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ) in the spectrum. libretexts.org For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the pyridine (B92270) ring and the butoxy side chain.

The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the pyridine ring. The proton at the C-6 position (H-6) would appear as a doublet, coupled to the proton at the C-4 position. The H-4 proton would appear as a doublet of doublets, coupled to both H-3 and H-6. The H-3 proton would also be a doublet, coupled to H-4. The presence of the electron-withdrawing bromine atom at C-5 and the electron-donating butoxy group at C-2 significantly influences the chemical shifts of these aromatic protons. ucl.ac.uk

The aliphatic region would contain signals for the butoxy group. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are the most deshielded and would appear as a triplet. The subsequent two methylene groups (-CH₂-CH₂-) would appear as multiplets, and the terminal methyl group (-CH₃) would be a triplet at the most upfield position. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like 2-butoxypyridine (B1266424) and other substituted pyridines. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 (Pyridine) | ~8.1 - 8.3 | d |

| H-4 (Pyridine) | ~7.6 - 7.8 | dd |

| H-3 (Pyridine) | ~6.6 - 6.8 | d |

| -O-CH₂- (Butoxy) | ~4.2 - 4.4 | t |

| -O-CH₂-CH₂- (Butoxy) | ~1.7 - 1.9 | m |

| -CH₂-CH₃ (Butoxy) | ~1.4 - 1.6 | m |

| -CH₃ (Butoxy) | ~0.9 - 1.0 | t |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il In the ¹³C NMR spectrum of this compound, nine distinct signals would be expected, corresponding to the nine unique carbon atoms in the structure.

The spectrum would show five signals in the aromatic region for the pyridine ring carbons. The carbon atom bonded to the oxygen of the butoxy group (C-2) would be the most deshielded in the aromatic region. The carbon atom bonded to the bromine (C-5) would also have a characteristic chemical shift. The remaining pyridine carbons (C-3, C-4, C-6) would appear at distinct frequencies. The aliphatic region would display four signals for the four carbon atoms of the butoxy group. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like 2-butoxypyridine. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~163 - 165 |

| C-4 (Pyridine) | ~140 - 142 |

| C-6 (Pyridine) | ~148 - 150 |

| C-3 (Pyridine) | ~112 - 114 |

| C-5 (Pyridine) | ~115 - 117 |

| -O-CH₂- (Butoxy) | ~67 - 69 |

| -O-CH₂-CH₂- (Butoxy) | ~30 - 32 |

| -CH₂-CH₃ (Butoxy) | ~18 - 20 |

| -CH₃ (Butoxy) | ~13 - 15 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. oxinst.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. princeton.edu For this compound, cross-peaks would confirm the coupling between adjacent protons in the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃) and between the protons on the pyridine ring (H-3, H-4, and H-6). e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edumagritek.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, allowing for the definitive assignment of each proton to its corresponding carbon atom in both the pyridine ring and the butoxy side chain. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₉H₁₂BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity. HRMS can distinguish the exact mass of the molecule from other molecules with the same nominal mass, thus confirming its elemental composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₁₂⁷⁹BrNO + H]⁺ | 230.0175 |

| [C₉H₁₂⁸¹BrNO + H]⁺ | 232.0155 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is instrumental in assessing the purity of this compound samples and confirming the identity of the main component and any impurities. acs.org In an LC-MS analysis, the sample is first separated by the LC column. The eluent is then introduced into the mass spectrometer, which provides mass data for the separated components. A typical analysis would show a major peak at the retention time corresponding to this compound, with the mass spectrum of this peak confirming its molecular weight and isotopic distribution. google.comdtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile compounds. In the context of this compound, GC-MS plays a vital role in analyzing reaction mixtures and identifying volatile byproducts. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

For instance, in the analysis of related pyridine derivatives, GC-MS has been used to identify various volatile compounds formed during thermal processing or synthetic reactions. vscht.cz The retention time (t_R) and the mass spectrum of a compound are key identifiers. For example, in the analysis of related compounds, GC-MS has been used to identify and characterize various molecules, with specific retention times and mass-to-charge ratios (m/z) being reported. rsc.orgresearchgate.net This technique is particularly useful for identifying impurities and minor products in the synthesis of this compound.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound. This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase versus the mobile phase.

In the analysis of pyridine derivatives, HPLC is frequently used to assess the purity of final compounds, often requiring a purity of ≥95%. nih.gov A typical HPLC system includes a pump, an injector, a column, a detector (commonly a UV-Vis detector), and a data processing unit. acs.org For quantification, a calibration curve is constructed by plotting the peak areas of standard solutions against their known concentrations. dtic.mil This allows for the accurate determination of the concentration of this compound in a sample.

Different HPLC methods can be developed by varying parameters such as the column type, mobile phase composition, and gradient elution to achieve optimal separation. acs.org For example, reversed-phase HPLC with a C18 column is commonly employed for the separation of organic molecules like pyridine derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). ijariie.comaustinpublishinggroup.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. austinpublishinggroup.comresearchgate.net The fundamental principle of UPLC lies in the van Deemter equation, which shows that smaller particle sizes lead to increased column efficiency. ijariie.com

UPLC systems are designed to operate at much higher pressures (up to 100 MPa) to effectively pump the mobile phase through the densely packed columns. austinpublishinggroup.com This technique is particularly valuable for separating complex mixtures or for resolving closely related impurities from the main product. rsc.org The enhanced resolution of UPLC allows for more accurate purity assessments and the detection of trace impurities that might be missed by HPLC. ijariie.com In the analysis of complex reaction mixtures, UPLC can be used to monitor reaction progress by tracking the disappearance of starting materials and the appearance of products over time. rsc.org

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Maximum Pressure | 35-40 MPa | up to 100 MPa |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Gas Chromatography with Flame Ionization Detection (GC-FID) for Reaction Monitoring and Product Ratios

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for monitoring the progress of chemical reactions and determining the ratio of products. In a GC-FID system, the separated components eluting from the GC column are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which are detected as a current. The detector response is proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification when using an internal standard. uni-regensburg.deuni-regensburg.de

This technique is particularly useful for reactions involving volatile compounds, such as the synthesis of this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by GC-FID, chemists can track the consumption of reactants and the formation of products. rsc.org The use of an internal standard, a compound added to the sample in a known concentration, allows for the accurate determination of the relative amounts of each component in the mixture. uni-regensburg.de

Column Chromatography for Purification Strategies

Column chromatography is a fundamental and widely used preparative technique for purifying chemical compounds. google.com In the synthesis of this compound, column chromatography is often the final step to isolate the pure product from unreacted starting materials, catalysts, and byproducts. nih.govchemicalbook.com

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. The components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation.

The choice of eluent is critical for achieving good separation. A less polar solvent will cause less polar compounds to move faster, while a more polar solvent will increase the mobility of more polar compounds. Often, a gradient of solvents with increasing polarity is used to elute compounds with a wide range of polarities. For example, a mixture of petroleum ether and ethyl acetate (B1210297) is a common eluent system for purifying pyridine derivatives. chemicalbook.com Fractions are collected as the eluent exits the column, and the desired fractions containing the pure this compound are combined and the solvent is evaporated.

Computational and Theoretical Studies on 5 Bromo 2 Butoxypyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For 5-Bromo-2-butoxypyridine and related pyridine (B92270) derivatives, DFT calculations are instrumental in understanding their fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, is employed to determine the most stable three-dimensional structure of this compound. mdpi.com This process minimizes the energy of the molecule to find its equilibrium geometry. For molecules with flexible side chains, like the butoxy group in this compound, conformational analysis is crucial. This involves identifying different spatial arrangements of the atoms (conformers) and their relative energies. For instance, studies on related alkoxy-substituted pyridines have shown that the orientation of the alkoxy group relative to the pyridine ring can significantly influence the molecule's properties. researchgate.netrsc.org The all-trans conformation of the alkoxy chain is often used as a starting point for these calculations. rsc.org

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

|---|---|---|

| trans | 0.00 | 180° |

| gauche | 0.82 | ±60° |

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic structure of this compound. Key parameters derived from these calculations include Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors help in predicting the reactive sites of the molecule. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic regions. mdpi.com For substituted pyridines, the positions of electron-donating or electron-withdrawing groups significantly affect the electronic properties and reactivity. acs.org For example, an electron-donating group at the 3-position of a pyridine ring can lead to a different oxidative addition mechanism compared to a group at the 5-position due to differences in LUMO symmetry. acs.org

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT provides insights into isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules. nih.gov MD simulations track the movements of atoms over time, providing a dynamic picture of intermolecular interactions and the influence of the solvent on the conformation and reactivity of this compound. nih.gov These simulations are particularly useful for understanding processes like solvation, diffusion, and how the molecule might interact with a biological target or a catalyst surface. nih.govjapsonline.com For instance, MD simulations can reveal the stability of a complex formed between a pyridine derivative and a receptor. japsonline.com

Quantitative Structure-Activity Relationships (QSAR) for Related Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com For pyridine derivatives, QSAR models have been developed to predict various activities, including anticancer and enzyme inhibitory effects. mdpi.comchemrevlett.com These models use molecular descriptors, which can be derived from DFT calculations or other methods, to build a mathematical relationship with the observed activity. nih.govresearchgate.net Although specific QSAR studies on this compound are not widely reported, models for related pyridine derivatives can provide valuable insights. For example, studies have shown that the activity of pyridine derivatives can be significantly correlated with parameters like topological charge indices and hydrophobicity. nih.gov Various QSAR methods, such as Multiple Linear Regression (MLR), CoMFA, and CoMSIA, have been successfully applied to different classes of pyridine derivatives. japsonline.commdpi.comchemrevlett.com

Future Research Directions and Perspectives

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. For 5-Bromo-2-butoxypyridine, future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. This involves moving away from hazardous reagents and solvents, minimizing waste, and reducing energy consumption.

Key areas of focus will include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Catalytic Bromination: Developing selective and efficient bromination methods that avoid the use of stoichiometric and often harsh brominating agents.

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and reduce thermal energy requirements. scirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A significant goal is the creation of large-scale synthesis protocols that are both safe and efficient, avoiding hazardous reagents commonly used in traditional methods. researchgate.net Research into solid-supported catalysts or biocatalysis could also provide sustainable pathways for producing this compound and related compounds.

Table 1: Potential Eco-Friendly Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to drive the etherification and bromination steps. scirp.org | Reduced reaction times, improved yields, lower energy consumption. |

| Catalytic C-H Bromination | Direct bromination of a 2-butoxypyridine (B1266424) precursor using a catalyst, avoiding harsher brominating agents. | High atom economy, increased selectivity, reduced waste. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better process control, easier scalability, improved purity. |

| Use of Green Solvents | Employing solvents like water, supercritical CO2, or bio-derived solvents instead of traditional organic solvents. frontiersin.org | Reduced environmental impact, lower toxicity, potential for easier product separation. |

| Biocatalysis | Utilizing enzymes to catalyze key steps in the synthesis. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Exploration of Novel Catalytic Transformations for Bromopyridines

The bromine atom on the pyridine (B92270) ring of this compound is a versatile chemical handle for a wide array of catalytic transformations. Future research will undoubtedly focus on leveraging this reactivity to construct more complex and valuable molecules. The exploration of modern cross-coupling reactions and C-H activation strategies will be at the forefront.

Promising catalytic transformations include:

Suzuki-Miyaura Coupling: This well-established reaction can be further optimized for coupling this compound with various boronic acids to create diverse biaryl and heteroaryl structures. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide range of amino-substituted pyridine derivatives from this compound. mdpi.com

Goldberg Reaction: A copper-catalyzed method that provides an effective route to N-aryl and N-alkyl pyridinones and aminopyridines. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds, opening pathways to acetylenic pyridine derivatives which are valuable synthetic intermediates. scienceopen.com

Domino and Cascade Reactions: Developing multi-step reactions that occur in a single pot, catalyzed by transition metals like Ruthenium (Ru), can lead to the rapid assembly of complex heterocyclic systems from simple bromopyridine precursors. mdpi.com

Cooperative Catalysis: Employing a combination of two or more catalysts that work in synergy can unlock novel reactivity and selectivity for functionalizing bromopyridines. scienceopen.com

These advanced catalytic methods will enable chemists to use this compound as a foundational building block for synthesizing a vast library of new chemical entities.

Table 2: Novel Catalytic Transformations for Bromopyridines

| Reaction Type | Catalyst System (Example) | Resulting Structure | Potential Significance |

|---|---|---|---|

| Domino C-O/C-N/C-C Formation | Ru(II) complexes mdpi.com | Poly-heteroarylated 2-pyridones | Rapid construction of complex, multi-functionalized heterocycles. |

| Goldberg N-Arylation | CuI / 1,10-phenanthroline (B135089) mdpi.com | 2-N-substituted aminopyridines | Economical synthesis of important amide-containing building blocks. |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / Ad2BnP researchgate.net | Aryl-substituted pyridines | Access to a wide range of unsymmetrical diarylpyridines for pharmaceutical applications. |

| Hydrogenation/Reduction | Palladium or Rhodium catalysts researchgate.net | Substituted piperidines | Synthesis of saturated heterocyclic scaffolds prevalent in drug discovery. |

| Cooperative C-H Borylation | Iridium / Lewis Acid scienceopen.com | Site-selective borylated pyridines | Functionalization of otherwise unreactive C-H bonds for further transformation. |

Diversification of Applications in Emerging Chemical Fields